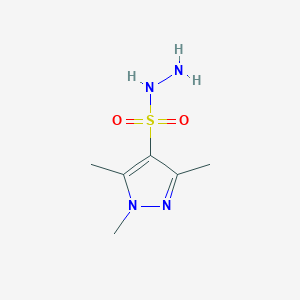

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide

Description

Properties

IUPAC Name |

1,3,5-trimethylpyrazole-4-sulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2S/c1-4-6(13(11,12)9-7)5(2)10(3)8-4/h9H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQPAYCFUYPXKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide structure elucidation

[2][3]

Spectroscopic Elucidation Strategy

The primary challenge is confirming the integrity of the sulfonohydrazide group and distinguishing the chemically distinct (but magnetically similar) methyl groups at positions 3 and 5.[3]

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional group transformation (Conversion of

| Functional Group | Wavenumber ( | Diagnostic Feature |

| N-H Stretch | 3200 – 3400 | Doublet or broad band (primary amine of hydrazide).[1][2] |

| S=O (Asym) | 1330 – 1370 | Strong, sharp peak.[2] Distinctive for sulfonamides.[2][3][7] |

| S=O (Sym) | 1150 – 1180 | Strong, sharp peak.[2] Paired with the asymmetric stretch.[3] |

| C=N (Ring) | 1580 – 1600 | Pyrazole ring breathing mode.[2][3] |

Validation Check: The disappearance of the aromatic

Mass Spectrometry (LC-MS/ESI)

Objective: Confirmation of molecular weight and fragmentation logic.[3][8]

-

Molecular Formula:

[1][2] -

Ionization Mode: ESI+ (Positive Electrospray Ionization)[1][2]

-

Key Fragments:

Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure.[3] This section addresses the "Methyl Puzzle."[3]

The Problem: In 1,3,5-trimethylpyrazole, the methyl groups at C3 and C5 are chemically non-equivalent because the Nitrogen at position 1 bears a methyl group, breaking the symmetry.[3] However, their chemical shifts are very close.

The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy).[3]

Protocol:

-

Solvent: DMSO-

(Preferred for sulfonohydrazides due to solubility and H-bonding stabilization).[1][2] -

1H NMR (1D):

-

NOESY (2D):

NMR Logic Diagram

X-Ray Crystallography (The Gold Standard)[3]

While NMR provides solution-state connectivity, Single Crystal X-Ray Diffraction (SC-XRD) confirms the solid-state tautomer and hydrogen bonding network.[1][2]

-

Crystallization Method: Slow evaporation from Ethanol/Water or Acetonitrile.[2][3]

-

Expected Feature: Sulfonohydrazides typically form centrosymmetric dimers or infinite chains via

hydrogen bonds.[2][3] -

Critical Check: Verify the

bond length (typically 1.60–1.65 Å) and the pyramidal geometry of the hydrazine nitrogen.[3]

Functional Validation (Chemical Reactivity)

To prove the moiety is indeed a hydrazide (and not a hydrolyzed sulfonate or unreacted chloride), perform a Hydrazone Formation Test .[3]

Protocol:

-

Dissolve 50 mg of the product in Ethanol.

-

Reflux for 30 minutes.

Result: A rapid precipitation of a solid hydrazone derivative.[3]

Analysis: The shift of the

References

-

Synthesis of Pyrazoles: Elguero, J. (1984).[2] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

-

NMR of Pyrazoles: Alkorta, I., & Elguero, J. (2020).[9] NMR spectroscopy of pyrazoles. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Sulfonamide Characterization: "Infrared Spectra of Sulfonamides." NIST Chemistry WebBook, SRD 69. [1][2]

-

General Protocol for Sulfonohydrazides: Mondal, S., et al. (2016). Sulfonohydrazides as versatile reagents for the synthesis of diverse heterocycles. RSC Advances.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. trimethyl-1H-pyrazole-4-sulfonamide | C6H11N3O2S | CID 16228087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1,3,5-Trimethylpyrazole(1072-91-9) 1H NMR [m.chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Kinome & Metalloproteome: The Biological Activity of Pyrazole Sulfonohydrazide Derivatives

Executive Summary

The fusion of pyrazole scaffolds with sulfonohydrazide moieties represents a "privileged structure" strategy in modern medicinal chemistry. This hybrid pharmacophore exploits the dualistic nature of its components: the pyrazole ring provides a rigid, planar platform for π-π stacking interactions within enzyme active sites (e.g., kinases, DNA gyrase), while the sulfonohydrazide group acts as a potent Zinc-Binding Group (ZBG) and hydrogen bond donor/acceptor. This guide dissects the structural rationale, synthesis methodologies, and therapeutic validation of these derivatives, with a specific focus on their role as Carbonic Anhydrase (CA) inhibitors and multi-target anticancer agents .

Part 1: Chemical Rationale & Structural Significance

The biological potency of pyrazole sulfonohydrazides is not accidental; it is a result of precise electronic and steric complementarity with biological targets.

The Sulfonamide/Sulfonohydrazide "Warhead"

-

Mechanism: The sulfonamide nitrogen (

) is acidic (pKa -

H-Bonding Network: The sulfonyl oxygens serve as obligate H-bond acceptors, anchoring the molecule within the hydrophilic regions of the ATP-binding pocket in kinases (e.g., EGFR, VEGFR).

The Pyrazole Scaffold

-

Spacer & Orientation: The 5-membered heterocyclic ring acts as a spacer that orients the sulfonamide group and other substituents (aryl/heteroaryl rings) into hydrophobic pockets (S1/S2 pockets).

-

Tautomerism: While

-substituted pyrazoles (like sulfonohydrazides) are fixed, the synthesis intermediates often exploit tautomerism to facilitate cyclization, a critical feature in designing diverse libraries.

Part 2: Validated Synthesis Strategy

The Chalcone Cyclocondensation Route

To ensure reproducibility and high yields, we recommend the Cyclocondensation of Chalcones with Sulfonyl Hydrazides . This pathway is superior to the standard Knorr synthesis for this specific class because it allows for late-stage diversification of the aromatic rings attached to the pyrazole core.

Synthesis Workflow Visualization

Figure 1: Step-wise synthetic pathway for pyrazole sulfonohydrazide derivatives via the chalcone intermediate.

Part 3: Therapeutic Profiles & Mechanisms

Anticancer Activity: EGFR & Kinase Inhibition

Pyrazole sulfonohydrazides function as ATP-competitive inhibitors. The pyrazole core mimics the adenine ring of ATP, occupying the hinge region of the kinase domain.

-

Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).

-

Mechanism: The sulfonamide moiety forms hydrogen bonds with residues (e.g., Met793 in EGFR), while the hydrophobic aryl groups extend into the hydrophobic back pocket, preventing ATP binding and autophosphorylation.

EGFR Signaling Pathway Inhibition

Figure 2: Mechanism of EGFR inhibition. The derivative blocks the Tyrosine Kinase domain, halting the RAS/RAF/MEK/ERK cascade.

Carbonic Anhydrase (CA) Inhibition

These derivatives are highly effective against tumor-associated isoforms hCA IX and hCA XII .[1]

-

Selectivity: The "tail" of the pyrazole sulfonohydrazide can be tuned to interact with the variable hydrophilic/hydrophobic regions at the entrance of the CA active site, conferring selectivity over the ubiquitous cytosolic isoforms (hCA I and II).

-

Data Insight: Compounds with bulky aryl groups on the pyrazole often show

values in the low nanomolar range (

Part 4: Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substituents (

| Substituent (R) | Electronic Effect | Lipophilicity ( | Biological Impact | Mechanistic Rationale |

| -H | Neutral | 0.00 | Baseline Activity | Standard reference; moderate binding. |

| -Cl / -Br | Electron Withdrawing | Positive (+) | Increased Potency | Halogens enhance lipophilicity, improving cell membrane permeability and filling hydrophobic pockets in EGFR/DNA Gyrase. |

| -OCH | Electron Donating | Negative (-) | Moderate/Mixed | Improves water solubility but may reduce hydrophobic binding affinity unless positioned to H-bond with specific residues. |

| -NO | Strong Electron Withdrawing | Negative (-) | High Antibacterial | Nitro groups often facilitate reduction mechanisms toxic to bacteria (reductive stress). |

| -OH | Electron Donating | Negative (-) | Reduced Potency | Often leads to rapid glucuronidation/excretion; reduces membrane permeability. |

Part 5: Validated Experimental Protocols

Protocol A: Synthesis of 1-(Benzenesulfonyl)-3,5-diphenyl-1H-pyrazole

Rationale: This protocol utilizes the condensation of a chalcone with benzenesulfonyl hydrazide.

Reagents:

-

Chalcone (1,3-diphenyl-2-propen-1-one): 1.0 mmol

-

Benzenesulfonyl hydrazide: 1.2 mmol

-

Ethanol (Absolute): 15 mL

-

Glacial Acetic Acid: 2-3 drops (Catalyst)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of chalcone in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Addition: Add 1.2 mmol of benzenesulfonyl hydrazide to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture at 78-80°C (ethanol boiling point) for 4-6 hours.

-

Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the chalcone spot.

-

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g) with stirring.

-

Purification: Filter the resulting precipitate. Wash with cold water (

mL) to remove excess acid and hydrazide. -

Crystallization: Recrystallize from ethanol/DMF mixture to obtain pure crystals.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: The stopped-flow method is the gold standard for measuring the rapid kinetics of CO

Reagents:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

SO -

Substrate: CO

-saturated water. -

Indicator: Phenol Red (0.2 mM).

-

Enzyme: Recombinant hCA I, II, IX, or XII.

Methodology:

-

Incubation: Incubate the enzyme (concentration varied per isoform) with the test inhibitor (dissolved in DMSO, diluted to 0.01 - 100 nM) for 15 minutes at room temperature.

-

Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the CO

-saturated water/Phenol Red mixture using a Stopped-Flow instrument (e.g., Applied Photophysics). -

Measurement: Monitor the change in absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops due to H

production). -

Calculation: Determine the initial velocity (

). Calculate the IC

References

-

Supuran, C. T., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules.

-

Kumar, R., et al. (2019). "Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives." Bioorganic Chemistry.

-

Verma, S. K., et al. (2022).[2][3][4] "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." International Journal of Molecular Sciences.

-

Ansari, A., et al. (2022). "Antibacterial pyrazoles: tackling resistant bacteria." Future Medicinal Chemistry.

-

BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles." BenchChem Protocols.

-

El-Mekabaty, A., et al. (2021). "One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids." ChemistrySelect.

Sources

- 1. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Pyrazole Scaffold: A Versatile Platform for Modern Therapeutic Innovation

A Technical Guide for Drug Discovery and Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: February 24, 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse molecular interactions have propelled the development of numerous clinically successful drugs across a spectrum of therapeutic areas.[3][4] This guide provides a comprehensive technical overview of pyrazole compounds for researchers, scientists, and drug development professionals. We will delve into the core chemical properties and synthesis of the pyrazole scaffold, explore its multifaceted therapeutic applications with a focus on oncology, inflammation, infectious diseases, and neurological disorders, and provide detailed experimental protocols for their biological evaluation. Furthermore, this guide will present a critical analysis of structure-activity relationships, current challenges in the field, and future perspectives, offering a forward-looking resource for the continued innovation of pyrazole-based therapeutics.

The Pyrazole Core: Chemical Properties and Synthesis

First described by German chemist Ludwig Knorr in 1883, pyrazole is a heteroaromatic compound with the molecular formula C₃H₄N₂.[1][5] Its five-membered ring contains three carbon atoms and two adjacent nitrogen atoms, a configuration that imparts a unique set of chemical properties crucial to its pharmacological utility.[6][7]

The pyrazole ring is aromatic, conferring significant stability.[6] One nitrogen atom is acidic and can act as a hydrogen bond donor, while the other is basic and serves as a hydrogen bond acceptor.[4] This dual functionality allows pyrazole-containing molecules to engage in a wide array of interactions with biological targets such as proteins and enzymes, including hydrogen bonding and hydrophobic interactions.[8] The electronic properties of the pyrazole ring can be readily modulated by the introduction of various substituents, which in turn influences the compound's lipophilicity, solubility, and overall biological activity.[8]

Synthesis of the Pyrazole Scaffold

The synthesis of pyrazole derivatives has evolved significantly, with numerous methods available to medicinal chemists.

Classical Synthesis:

The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound.[8] This versatile reaction allows for the introduction of a wide variety of substituents on the resulting pyrazole ring.

Experimental Protocol: Knorr Pyrazole Synthesis

Objective: To synthesize a 1,3,5-substituted pyrazole derivative.

Materials:

-

Substituted hydrazine (e.g., phenylhydrazine)

-

1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Glacial acetic acid (as catalyst)

-

Ethanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the pyrazole product.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Confirm the structure of the synthesized pyrazole derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both the reactants and facilitates the reaction without interfering with the condensation process.

-

Glacial Acetic Acid as Catalyst: The acidic conditions protonate a carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and thus promoting the nucleophilic attack by the hydrazine.

-

Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization reactions to occur at a reasonable rate.

-

Crystallization and Filtration: These are standard and effective techniques for isolating and purifying the solid pyrazole product from the reaction mixture.

Modern Synthetic Approaches:

More recent advancements in synthetic methodology have introduced more efficient and environmentally friendly strategies for pyrazole synthesis. These include:

-

Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields.[9]

-

Ultrasound-assisted synthesis: The use of ultrasound can enhance reaction rates and yields.

-

Multi-component reactions: These reactions allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, improving efficiency and reducing waste.[8]

-

"Green Chemistry" approaches: These methods often utilize solvent-free conditions or environmentally benign solvents.[6]

Caption: A logical workflow for the synthesis and evaluation of pyrazole compounds.

Therapeutic Applications of Pyrazole Compounds

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3]

Oncology

A significant number of pyrazole-containing compounds have been developed as potent anticancer agents, primarily by targeting and inhibiting protein kinases that are often dysregulated in cancer cells.[8]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors of various protein kinases, such as:

-

Receptor Tyrosine Kinases (RTKs): Including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth, angiogenesis, and metastasis.[1][5]

-

Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis.[6][9]

-

Other Kinases: Pyrazole derivatives have also been shown to inhibit other important kinases in cancer signaling, such as Aurora kinases, Bruton's tyrosine kinase (BTK), and BRAF.[6][10]

Caption: Pyrazole derivatives inhibit protein kinases, blocking downstream signaling and promoting cancer cell apoptosis.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Celecoxib | COX-2 | MCF-7 (Breast) | 25.2 - 37.2 | [11] |

| HCT-116 (Colon) | ~37 | [11] | ||

| Sorafenib | RAF, VEGFR, PDGFR | HepG2 (Liver) | 4.5 | [11] |

| Crizotinib | ALK, MET | PANC-1 (Pancreatic) | ~5 | [11] |

| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | HCT-116 (Colon) | 0.04 - 0.94 | [11] |

| Compound 22 | EGFR, VEGFR-2 | A549 (Lung) | 2.82 - 6.28 | [12] |

| Compound 23 | EGFR | A549 (Lung) | 0.5132 | [12] |

| Compound 24 | EGFR (wild-type & T790M mutant) | A549 (Lung) | 0.016 (wild-type), 0.236 (T790M) | [12] |

| Compound 27 | VEGFR-2 | MCF-7 (Breast) | 0.828 | [12] |

| Compound 30 | CDK2/cyclin A2 | - | 60% inhibition at 10 µM | [12] |

| Compound 43 | PI3 Kinase | MCF-7 (Breast) | 0.25 | [12] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory activity of a pyrazole compound against a specific protein kinase.

Materials:

-

Synthesized pyrazole inhibitor

-

Recombinant kinase of interest (e.g., CDK2/cyclin A)

-

Kinase-specific substrate (e.g., Histone H1 for CDK2)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyrazole inhibitor in DMSO and perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Plate Setup: Add the serially diluted inhibitor compounds to the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding the kinase enzyme and its specific substrate to the wells, followed by the addition of ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP produced during the kinase reaction to ATP.

-

Luminescence Measurement: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Causality Behind Experimental Choices:

-

ADP-Glo™ Assay: This assay is highly sensitive and allows for the detection of kinase activity even at low ATP to ADP conversion rates, making it suitable for identifying potent inhibitors.

-

Serial Dilutions: Testing a range of inhibitor concentrations is essential for generating a dose-response curve and accurately determining the IC₅₀ value.

-

Controls: The use of positive and negative controls is crucial for validating the assay results and ensuring that the observed inhibition is due to the test compound.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a pyrazole compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Pyrazole compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in DMF)

-

96-well flat-bottom microtiter plates

-

CO₂ incubator

-

ELISA plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a CO₂ incubator at 37°C.[13]

-

Compound Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of the pyrazole compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[13]

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[5][13]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.[13][14]

-

Formazan Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the dissolved formazan crystals using an ELISA plate reader at a wavelength of 540-570 nm.[13][14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the pyrazole compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Causality Behind Experimental Choices:

-

MTT Reagent: The reduction of MTT to formazan by mitochondrial dehydrogenases is a reliable indicator of cell viability and metabolic activity.[14]

-

96-well Plate Format: This format allows for high-throughput screening of multiple compounds and concentrations simultaneously.

-

Controls: The inclusion of vehicle and positive controls is essential for data normalization and validation of the assay's performance.

Anti-Inflammatory Applications

Pyrazole derivatives are well-known for their potent anti-inflammatory properties. The most famous example is Celecoxib, a selective COX-2 inhibitor used to treat arthritis and pain.[6]

Mechanism of Action: COX Inhibition and Beyond

-

COX-2 Inhibition: Many pyrazole-based anti-inflammatory drugs selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[14] This selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15]

-

Other Anti-inflammatory Mechanisms: Recent studies have shown that pyrazole compounds can also exert their anti-inflammatory effects through other mechanisms, such as inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and modulating the oxidative burst in leukocytes.[14]

Table 2: Anti-Inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Target(s) | In Vitro Assay | IC₅₀ | In Vivo Model | % Inhibition | Reference |

| Celecoxib | COX-2 | Ovine COX-2 Inhibition | - | Carrageenan-induced paw edema | - | [16] |

| Compound 189a | COX-2 | Ovine COX-2 Inhibition | 39.43 nM | - | - | [14] |

| Compound 189c | COX-2 | Ovine COX-2 Inhibition | 38.73 nM | - | - | [14] |

| Compound 190a | COX-2 | Ovine COX-2 Inhibition | 0.017 µM | - | - | [14] |

| Compound 2g | Lipoxygenase | Soybean Lipoxygenase Inhibition | 80 µM | Carrageenan-induced paw edema | - | [16][17] |

| Compound 2d | - | - | - | Carrageenan-induced paw edema | Potent | [16][17] |

| Compound 2e | - | - | - | Nociception | Potent | [16][17] |

| Compound 6g | IL-6 expression | LPS-stimulated BV2 microglial cells | 9.562 µM | - | - | [18][19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a pyrazole compound.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% in saline)

-

Pyrazole test compound

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., saline or a suitable solvent for the test compound)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: a control group (vehicle), a reference group (Indomethacin), and test groups (different doses of the pyrazole compound).

-

Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral or intraperitoneal injection, one hour before inducing inflammation.[2][9]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2][9]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[9]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.

Causality Behind Experimental Choices:

-

Carrageenan as Inducer: Carrageenan is a well-established and reliable agent for inducing acute inflammation in this model, leading to a reproducible and quantifiable edematous response.[2][20]

-

Plethysmometer/Calipers: These instruments provide accurate and objective measurements of paw volume or thickness, allowing for the quantitative assessment of edema.

-

Reference Drug: The use of a standard anti-inflammatory drug like Indomethacin provides a benchmark for evaluating the potency of the test compound.

Antimicrobial and Antiviral Applications

The pyrazole scaffold has also been explored for the development of novel antimicrobial and antiviral agents.

Mechanism of Action:

-

Antibacterial: Pyrazole derivatives can exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[21] They have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[21]

-

Antifungal: Some pyrazole compounds have demonstrated antifungal activity, for example, by inhibiting fungal kinases like Yck2.[1]

-

Antiviral: Pyrazole derivatives have been investigated as potential antiviral agents against a range of viruses, including coronaviruses.[22] Their mechanisms of action can involve the inhibition of viral replication or other key viral processes.

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 5f | Escherichia coli | - | [13][23] |

| Staphylococcus aureus | - | [13][23] | |

| Compound 5a | S. aureus | - | [24] |

| Compound 5c | S. aureus | 0.023 | [24] |

| Compound 6g | S. aureus | 0.187 | [24] |

| Compound 5c (pyrano[2,3-c] pyrazole) | Klebsiella pneumoniae | 6.25 | [25] |

| Listeria monocytogenes | 50 | [25] | |

| Thiophene-functionalized pyrazolo[1,5-a]pyrimidines | Acinetobacter baumannii | 31.25-250 | [26] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of a pyrazole compound against a specific microbial strain.

Materials:

-

Pyrazole compound

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the broth medium.

-

Inoculum Preparation: Prepare a standardized microbial inoculum in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (microbe in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Causality Behind Experimental Choices:

-

Broth Microdilution: This is a standardized and quantitative method for determining the MIC of an antimicrobial agent, allowing for reproducible results.

-

Standardized Inoculum: Using a standardized inoculum ensures that the results are consistent and comparable across different experiments.

-

Controls: The use of positive and negative controls is essential for validating the assay and ensuring that the observed inhibition is due to the test compound.

Neuroprotective Applications

Emerging research suggests that pyrazole derivatives may have therapeutic potential in the treatment of neurodegenerative diseases.[23][27]

Mechanism of Action:

-

Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Pyrazole compounds with anti-inflammatory and antioxidant properties may help to protect neurons from damage.[18][19]

-

Enzyme Inhibition: Some pyrazole derivatives have been shown to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the context of Alzheimer's disease.[13]

Table 4: Neuroprotective Activity of Selected Pyrazole Derivatives

| Compound | In Vitro Model | Effect | Reference |

| Compound 3h | 6-OHDA-induced neurotoxicity in PC-12 cells | 20% increase in cell viability | [28] |

| Compound 4h | 6-OHDA-induced neurotoxicity in PC-12 cells | 23% increase in cell viability | [28] |

| Compound 6g | LPS-stimulated BV2 microglial cells | Potent anti-inflammatory effect | [18][19] |

Structure-Activity Relationship (SAR) of Pyrazole Derivatives

The biological activity of pyrazole compounds can be significantly influenced by the nature and position of substituents on the pyrazole ring.

-

Oncology (Kinase Inhibitors):

-

N1-Substitution: The substituent at the N1 position can influence the compound's interaction with the hinge region of the kinase ATP-binding pocket. Aromatic or heteroaromatic rings at this position often engage in beneficial π-π stacking interactions.[10]

-

C3 and C5-Substitution: Substituents at these positions can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.[7]

-

C4-Substitution: Modifications at the C4 position can modulate the overall shape and electronic properties of the molecule, affecting its binding affinity.

-

-

Anti-inflammatory (COX-2 Inhibitors):

-

C4-Substituents: The presence of a sulfonamide or a trifluoromethyl group at the C4 position is often critical for COX-2 selectivity.[10]

-

N1-Aryl Groups: An aryl group at the N1 position, particularly a 4-fluorophenyl group, can enhance binding to the COX-2 active site.[10]

-

C3 and C5-Diaryl Substitution: The presence of aryl groups at the C3 and C5 positions is a common feature of many potent COX-2 inhibitors.

-

-

Antimicrobial:

Challenges and Future Directions

Despite the significant therapeutic potential of pyrazole compounds, several challenges remain in their development.

Challenges:

-

Drug Resistance: As with many targeted therapies, cancer cells can develop resistance to pyrazole-based kinase inhibitors through mutations in the target kinase or activation of alternative signaling pathways.[12][30]

-

Toxicity and Side Effects: While often designed for selectivity, some pyrazole derivatives can still exhibit off-target effects, leading to toxicity.[15] In vivo metabolic toxicity is also a concern for medicinal chemists.[15]

-

Pharmacokinetic Properties: Achieving optimal pharmacokinetic properties, such as good oral bioavailability and metabolic stability, can be challenging.[7]

Future Perspectives:

-

Development of Multi-Targeted Agents: Designing pyrazole derivatives that can simultaneously inhibit multiple targets could be an effective strategy to overcome drug resistance and enhance therapeutic efficacy.[7]

-

Novel Drug Delivery Systems: The use of advanced drug delivery systems, such as nanoparticles or antibody-drug conjugates, could improve the targeting and reduce the side effects of pyrazole-based drugs.[31]

-

Exploration of New Therapeutic Areas: The versatile pyrazole scaffold holds promise for the development of new treatments for a wide range of diseases beyond the current focus on oncology and inflammation.

-

"Green" and Efficient Synthesis: Continued innovation in synthetic methodologies will be crucial for the sustainable and cost-effective production of pyrazole-based drug candidates.[7]

Conclusion

The pyrazole scaffold has proven to be an exceptionally valuable platform in the discovery and development of novel therapeutic agents. Its unique chemical properties and synthetic accessibility have enabled the creation of a diverse array of compounds with potent and selective activities against a wide range of biological targets. From established anti-inflammatory and anticancer drugs to promising new antimicrobial and neuroprotective agents, the therapeutic potential of pyrazole derivatives is vast and continues to expand. As our understanding of the molecular basis of disease deepens, the rational design of new pyrazole-based compounds, guided by detailed structure-activity relationship studies and innovative synthetic strategies, will undoubtedly lead to the development of the next generation of safe and effective medicines.

References

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).

- Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Educ

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18).

- 194 recent advances in the synthesis of new pyrazole deriv

- Therapeutic Outlook of Pyrazole Analogs: A Mini Review - PubMed.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).

- Recent Advances in the Development of Pyrazole Deriv

- Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxid

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists.

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.

- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - Bentham Science Publisher. (2025, March 11).

- A Comparative Guide to the Anticancer Activity of Pyrazole Deriv

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12).

- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC.

- PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSL

- Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines - Benchchem.

- Carrageenan-Induced Paw Edema Model - Cre

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).

- Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema - Benchchem.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Structure activity relationship (SAR).

- Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Publishing. (2024, September 2).

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Recent Advances in the Development of Pyrazole Deriv

- Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - MDPI. (2011, October 25).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Semantic Scholar. (2023, August 12).

- IC 50 values for antiproliferative activity of all tested compounds in different cell lines.

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025, March 20).

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF - ResearchG

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).

- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27).

- (PDF)

- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul

- The MICs of antibacterial activity of the newly synthesized pyrazole deriv

- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv

- Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PubMed. (2018, August 27).

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (2024, July 20).

Sources

- 1. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 | bioRxiv [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. fmhr.net [fmhr.net]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamscience.com [benthamscience.com]

- 23. swan.yuntech.edu.tw [swan.yuntech.edu.tw]

- 24. mdpi.com [mdpi.com]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. probiologists.com [probiologists.com]

- 27. researcher.manipal.edu [researcher.manipal.edu]

- 28. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Synthesis Protocol for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonohydrazide

Executive Summary & Application Scope

This protocol details the step-by-step synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide . This specific scaffold is a critical intermediate in the development of COX-2 inhibitors, antimicrobial agents, and antidiabetic drugs. The sulfonohydrazide moiety serves as a versatile "chemical handle" for further derivatization into hydrazones or heterocycles, or as a leaving group in radical cross-coupling reactions.

Key Technical Considerations:

-

Regioselectivity: The use of 1,3,5-trimethylpyrazole ensures that the electrophilic aromatic substitution (chlorosulfonation) occurs exclusively at the C-4 position, the only open site on the heteroaromatic ring.

-

Safety Criticality: The protocol involves chlorosulfonic acid (violent reaction with water) and hydrazine hydrate (carcinogenic, toxic). Strict adherence to the safety controls described is mandatory.

Retrosynthetic Analysis & Workflow

The synthesis is designed as a linear, two-step functionalization of the commercially available 1,3,5-trimethylpyrazole core.

Logical Pathway

-

Electrophilic Chlorosulfonation: Direct introduction of the sulfonyl chloride group using neat chlorosulfonic acid.

-

Nucleophilic Substitution (Hydrazinolysis): Displacement of the chloride by hydrazine to form the sulfonohydrazide.

Figure 1: Synthetic workflow illustrating the transformation from the pyrazole core to the final sulfonohydrazide.

Experimental Protocol

Step 1: Synthesis of 1,3,5-Trimethylpyrazole-4-sulfonyl chloride

This step utilizes chlorosulfonic acid as both the solvent and the reagent. The mechanism involves the initial formation of the sulfonic acid followed by conversion to the sulfonyl chloride.

Reagents:

-

1,3,5-Trimethylpyrazole (1.0 eq)[1]

-

Chlorosulfonic acid (5.0 - 6.0 eq) [Corrosive/Fuming]

-

Thionyl chloride (1.0 eq) [Optional, ensures complete conversion]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

-

Cooling: Charge the flask with Chlorosulfonic acid (Caution: Fuming). Cool the acid to 0°C using an ice-salt bath.

-

Addition: Add 1,3,5-Trimethylpyrazole dropwise over 30 minutes.

-

Reaction: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to 90°C and hold for 3 hours.

-

Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The starting material spot should disappear.

-

-

Quenching (CRITICAL): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

-

Safety Note: This quench is violent. Wear full face shield. Do not add water to the acid; always add acid to ice.

-

-

Isolation: The sulfonyl chloride will precipitate as a solid. Filter the solid, wash copiously with cold water to remove residual acid, and dry under vacuum.

-

Yield Expectation: 75-85%

-

Appearance: Off-white to pale yellow solid.

-

Step 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonohydrazide

The sulfonyl chloride is reacted with hydrazine hydrate.

Reagents:

-

1,3,5-Trimethylpyrazole-4-sulfonyl chloride (1.0 eq)

-

Hydrazine hydrate (80% or 100%) (3.0 eq)

-

Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

Procedure:

-

Solution Preparation: Dissolve the sulfonyl chloride (from Step 1) in THF (10 mL per gram). Cool the solution to 0°C .

-

Nucleophilic Attack: Add Hydrazine hydrate dropwise to the stirred solution.

-

Scientific Insight: We use excess hydrazine (3.0 eq) to act as a base (scavenging HCl) and to prevent the formation of the symmetrical bis-sulfonyl hydrazine byproduct.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water if necessary.

Quantitative Data & Quality Control

Table 1: Process Parameters and Specifications

| Parameter | Specification / Range | Notes |

| Step 1 Stoichiometry | 1.0 : 5.0 (Substrate : ClSO3H) | Excess acid acts as solvent. |

| Step 1 Temp | 0°C (Add) -> 90°C (Rxn) | Heat required for -SO3H to -SO2Cl conversion. |

| Step 2 Stoichiometry | 1.0 : 3.0 (Substrate : N2H4) | Excess hydrazine prevents dimer formation. |

| Expected Yield | 65 - 75% (Overall) | Based on 2-step sequence. |

| Appearance | White to Off-White Crystalline Solid | Yellowing indicates oxidation/impurities. |

Analytical Validation:

-

1H NMR (DMSO-d6): Look for three distinct methyl singlets (approx. δ 2.2, 2.4, 3.6 ppm) and the broad hydrazide protons (-SO2NHNH2) around δ 4.0-9.0 ppm (exchangeable).

-

LC-MS: Confirm Molecular Ion [M+H]+ = 219.09 (Calc. MW: 218.28).

Safety & Hazard Management (E-E-A-T)

The following decision logic dictates the safety protocols for this synthesis.

Figure 2: Risk mitigation strategy for high-hazard reagents.

Critical Safety Notes:

-

Chlorosulfonic Acid Quench: Never add water directly to the reaction flask. The exotherm can cause an explosion. Always pour the reaction mixture slowly onto a large excess of ice.

-

Hydrazine Handling: Hydrazine is a potent hepatotoxin and carcinogen. All weighing and handling must occur inside a certified chemical fume hood. Waste containing hydrazine must be segregated and treated with bleach (hypochlorite) to neutralize before disposal, per local regulations.

References

-

Synthesis of Pyrazole Sulfonyl Chlorides

- Source: Sigma-Aldrich / Merck Product Sheet. "1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride".

-

URL:

-

General Chlorosulfonation Procedure (Organic Syntheses)

-

Hydrazide Formation Protocol

-

Pyrazole Synthesis (Background)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. heteroletters.org [heteroletters.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 8. scholarly.org [scholarly.org]

Introduction: The Convergence of a Privileged Scaffold and a Versatile Reagent

An In-Depth Guide to the Synthesis and Applications of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide in Organic Reactions

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive compounds and approved pharmaceuticals.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a unique electronic and steric environment that is conducive to forming specific interactions with biological targets.[1] Consequently, pyrazole derivatives have found applications as anti-inflammatory, anticancer, antidiabetic, and antimicrobial agents.[3][4]

When the pyrazole core is functionalized with a sulfonohydrazide group, it combines the desirable properties of the pyrazole with the versatile reactivity of the sulfonohydrazide moiety. Sulfonohydrazides have emerged as highly valuable reagents in modern organic synthesis, primarily serving as precursors to the sulfonyl group (R-SO2-).[5] Under various reaction conditions, the hydrazinyl part of the molecule can be cleaved, allowing the sulfonyl group to be transferred to a wide range of substrates, forming carbon-sulfur, sulfur-nitrogen, and other heteroatom-sulfur bonds.[5] This dual-functionality makes 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide a molecule of significant interest for researchers in drug discovery and synthetic methodology development.

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide and its potential applications in organic synthesis, supported by detailed protocols and mechanistic insights.

Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide

The most direct and common method for the synthesis of sulfonohydrazides is the reaction of a corresponding sulfonyl chloride with hydrazine.[6][7] This nucleophilic substitution reaction is typically straightforward and high-yielding. The precursor, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is commercially available (CAS 59340-27-1), making the target molecule readily accessible.[8]

Experimental Protocol: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide

This protocol details the synthesis of the title compound from its sulfonyl chloride precursor.

Workflow for Synthesis

Caption: Workflow for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 59340-27-1 | 208.67 | 1.0 |

| Hydrazine monohydrate (~64% hydrazine) | 7803-57-8 | 50.06 | 2.0 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - |

| Ethyl acetate | 141-78-6 | 88.11 | - |

| Saturated aqueous sodium bicarbonate solution | - | - | - |

| Brine | - | - | - |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq.). Dissolve the sulfonyl chloride in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

-

Addition of Hydrazine: Cool the solution to 0°C using an ice bath. To this stirred solution, add hydrazine monohydrate (2.0 eq.) dropwise via a syringe. Causality Note: The reaction is exothermic, and dropwise addition at 0°C helps to control the reaction temperature and minimize potential side reactions. A slight excess of hydrazine ensures complete consumption of the sulfonyl chloride.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine. Causality Note: The bicarbonate wash neutralizes any excess acid, and the brine wash helps to remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide as a white solid.

Application in Organic Synthesis: A Source for Sulfonamides

A significant application of sulfonyl hydrazides is their use as sulfonylating agents, particularly in the synthesis of sulfonamides, which are crucial pharmacophores.[5][9] One modern and efficient method to achieve this is through a copper-catalyzed cross-coupling reaction.[2] This approach often proceeds via a radical mechanism, offering a distinct pathway compared to traditional nucleophilic substitution on sulfonyl chlorides.[2]

Representative Protocol: Copper-Catalyzed Synthesis of N-(1H-indazol-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

This protocol provides a method for the synthesis of a novel pyrazole-indazole hybrid sulfonamide, demonstrating the utility of the title compound as a sulfonyl source.

Workflow for Sulfonamide Synthesis

Caption: Workflow for the copper-catalyzed synthesis of N-substituted sulfonamides.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide | - | - | 1.2 |

| 1H-Indazol-3-amine | 20257-41-2 | 133.15 | 1.0 |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 (10 mol%) |

| Cumene hydroperoxide (CHP), ~80% in cumene | 80-15-9 | 152.19 | 2.0 |

| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk tube, add 1H-indazol-3-amine (1.0 eq.), 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide (1.2 eq.), and Copper(I) Iodide (0.1 eq.).

-

Addition of Solvent and Oxidant: Evacuate and backfill the tube with an inert gas. Add anhydrous DMSO via syringe, followed by the addition of cumene hydroperoxide (CHP) (2.0 eq.). Causality Note: CHP acts as an oxidant to initiate the radical process. Anhydrous conditions are important to prevent unwanted side reactions.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100°C. Stir the reaction mixture for 12-24 hours.

-

Monitoring: Monitor the reaction for the consumption of the starting amine using TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(1H-indazol-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

Mechanistic Insights: The Radical Pathway

The copper-catalyzed sulfonamide synthesis is proposed to proceed through a radical-radical cross-coupling mechanism.[2]

Proposed Reaction Mechanism

Sources

- 1. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N -aminosulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03123C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholarly.org [scholarly.org]

- 8. 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride - CAS:59340-27-1 - Sunway Pharm Ltd [3wpharm.com]

- 9. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

Application Notes & Protocols: A Guide to Pyrazole Ring Formation

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for constructing the pyrazole ring, a crucial scaffold in medicinal chemistry. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind protocol design, offering practical insights and troubleshooting advice. It presents detailed, validated protocols, summarizes key data in a comparative format, and provides visual aids to clarify complex transformations, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Strategic Importance of the Pyrazole Nucleus

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone of modern drug discovery, featured in a wide array of blockbuster pharmaceuticals. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding (as both donor and acceptor), dipole-dipole interactions, and π-stacking. Furthermore, the pyrazole core is metabolically stable and serves as an excellent bioisostere for other functional groups, making it a highly valuable component in the medicinal chemist's toolkit.

The successful and efficient synthesis of substituted pyrazoles is therefore a critical step in the development of new therapeutic agents. This guide focuses on the most fundamental and widely employed method for pyrazole synthesis: the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Core Synthetic Strategy: 1,3-Dicarbonyl Condensation with Hydrazines

The reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine is the most direct and common method for forming the pyrazole ring. This reaction, often referred to as the Knorr pyrazole synthesis, is robust, versatile, and typically proceeds with high yields.

Mechanistic Rationale

The reaction proceeds via a sequence of condensation and cyclization steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting regiochemical outcomes when using unsymmetrical dicarbonyls or hydrazines.

-

Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hemiaminal intermediate, which readily dehydrates to yield a hydrazone.

-

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazone then attacks the second carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate.

-

Dehydration/Aromatization: The cyclic intermediate undergoes a final dehydration step, leading to the formation of a stable, aromatic pyrazole ring.

The choice of which hydrazine nitrogen attacks first and which carbonyl is attacked can influence the final regiochemistry of the product. Generally, the more nucleophilic nitrogen of a substituted hydrazine (e.g., the NH2 group of phenylhydrazine) will attack the more electrophilic carbonyl carbon first.

Visualizing the Reaction Workflow

The following diagram illustrates the generalized workflow for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate.

Caption: Generalized workflow for Knorr-type pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol provides a validated, step-by-step procedure for the synthesis of 3,5-dimethylpyrazole from acetylacetone (a 1,3-dicarbonyl) and hydrazine hydrate. This specific example is chosen for its reliability and high yield.

Safety Precautions: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Materials and Reagents

-

Acetylacetone (pentane-2,4-dione), ≥99%

-

Hydrazine hydrate, 50-60% aqueous solution

-

Ethanol, 95% or absolute

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (5.0 g, 50 mmol).

-

Dissolve the acetylacetone in 25 mL of ethanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Addition of Hydrazine:

-

While stirring vigorously, add hydrazine hydrate (2.5 g, 50 mmol) dropwise to the cooled solution using a dropping funnel. The addition should be slow enough to maintain the internal temperature below 10 °C.

-

Causality Note: The initial reaction is exothermic. Slow, cooled addition prevents the formation of unwanted side products and ensures controlled condensation.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80 °C) for 1 hour.

-

Trustworthiness Check: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the acetylacetone spot indicates the reaction is complete.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting residue is then partitioned between dichloromethane (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with two additional portions of dichloromethane (25 mL each).

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a white solid.

-

-

Purification:

-

Recrystallize the crude solid from a minimal amount of hot hexane or toluene to afford pure 3,5-dimethylpyrazole.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The expected yield is typically in the range of 85-95%.

-

Data Presentation: Substrate Scope and Yield Comparison

The versatility of the 1,3-dicarbonyl condensation is highlighted by its applicability to various substrates. The following table summarizes typical yields for the synthesis of different pyrazole derivatives using this general methodology.

| 1,3-Dicarbonyl Substrate | Hydrazine Derivative | Product | Typical Yield (%) | Reference |

| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethylpyrazole | 90-98% | |

| Dibenzoylmethane | Hydrazine Hydrate | 3,5-Diphenylpyrazole | 85-92% | |

| Ethyl Acetoacetate | Hydrazine Hydrate | 3-Methyl-5-pyrazolone | >90% | |

| Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | ~90% | |

| 1,1,1-Trifluoroacetylacetone | Hydrazine Hydrate | 3-Methyl-5-(trifluoromethyl)pyrazole | 80-88% |

Mechanistic Deep Dive: Regioselectivity

When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two different regioisomeric pyrazole products can potentially form. The diagram below illustrates this challenge and the underlying mechanistic branch point.

Caption: Regiochemical divergence in unsymmetrical pyrazole synthesis.

Controlling this regioselectivity is a key challenge. Factors that influence the outcome include:

-

Steric Hindrance: Bulky substituents on the dicarbonyl or hydrazine can direct the reaction pathway.

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (like -CF₃) significantly increase the electrophilicity of the adjacent carbonyl, making it the preferred site for initial nucleophilic attack.

-

Reaction Conditions: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the regiochemical outcome. Acidic conditions can favor one pathway over another.

By carefully considering these factors, a medicinal chemist can often design a synthesis to favor the desired regioisomer, a critical aspect of structure-activity relationship (SAR) studies.

References

-

Title: Synthesis of 3,5-dimethylpyrazole Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of 3,5-diphenylpyrazole Source: Organic Syntheses URL: [Link]

-

Title: 3-Methyl-5-pyrazolone Source: Wikipedia URL: [Link]

-

Title: Synthesis of 1,3,5-Trisubstituted Pyrazoles Source: Organic Syntheses URL: [Link]

-

Title: A simple and efficient synthesis of 3-methyl-5-trifluoromethyl-pyrazole Source: Journal of Fluorine Chemistry URL: [Link]

Application Notes and Protocols for the Reaction of Sulfonyl Hydrazides with Vinyl Azides in Water

Introduction: A Green Chemistry Approach to Novel Sulfonamides

The synthesis of sulfonamides and their derivatives is of paramount importance in medicinal chemistry and drug development, owing to their wide range of biological activities.[1][2] The reaction between sulfonyl hydrazides and vinyl azides, in particular, offers a unique pathway to functionalized enamides and other nitrogen-containing heterocycles.[3][4] Traditionally, these reactions have often been conducted in organic solvents, which can pose environmental and safety concerns. This guide details the application of water as a green and sustainable solvent for the reaction of sulfonyl hydrazides with vinyl azides. Operating in an aqueous medium not only aligns with the principles of green chemistry but can also offer unique reactivity and selectivity.[5][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview, mechanistic insights, and detailed protocols for conducting this valuable transformation in water.

Mechanistic Insights: The Role of Water and Radical Intermediates

The reaction of sulfonyl hydrazides with vinyl azides in water typically proceeds through a radical-mediated pathway. While the reaction can be initiated under various conditions (e.g., thermal, photochemical, or electrochemical), a key feature is the generation of a sulfonyl radical.

A plausible catalyst-free mechanism is initiated by the homolytic cleavage of the S-N bond in the sulfonyl hydrazide, which can be promoted by heat or other forms of energy. This generates a sulfonyl radical and a hydrazinyl radical. The sulfonyl radical then adds to the double bond of the vinyl azide. This addition is followed by the rapid elimination of a dinitrogen molecule (N₂) from the azide moiety, a thermodynamically favorable process, to yield an iminyl radical intermediate. This intermediate is then stabilized to form the final product, which is often a sulfonylated enamine or a related heterocyclic compound. The aqueous medium can play a crucial role in stabilizing the radical intermediates and influencing the reaction pathway.[5][7]

In some electrochemical variations, an iodide salt can act as a mediator to facilitate the generation of the sulfonyl radical from the sulfonyl hydrazide at an electrode surface.[8][9]

Figure 1: A simplified representation of the radical-mediated reaction pathway between a sulfonyl hydrazide and a vinyl azide.

Experimental Design and Considerations

When planning the reaction of a sulfonyl hydrazide with a vinyl azide in water, several factors should be considered to ensure a successful and reproducible experiment:

-

Substrate Solubility: While the reaction is performed "on-water," the starting materials may have limited solubility. This is often acceptable, as the reaction can proceed at the interface or in a suspension. In some cases, a co-solvent like hexafluoroisopropanol (HFIP) can be used to improve solubility without compromising the "green" nature of the reaction.[5]

-

Reaction Temperature: The optimal temperature will depend on the specific substrates and whether a catalyst is used. For catalyst-free reactions, elevated temperatures (e.g., 80-100 °C) may be required to initiate the formation of the sulfonyl radical.

-

Atmosphere: While many of these reactions can be performed open to the air, for sensitive substrates or to ensure reproducibility, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Safety Precautions: Vinyl azides are energetic compounds and should be handled with care. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid excessive heat or shock.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting the reaction of sulfonyl hydrazides with vinyl azides in water. Optimization may be required for specific substrates.

Protocol 1: Catalyst-Free Thermal Synthesis of Sulfonylated Enamines

This protocol describes a general procedure for the catalyst-free reaction, relying on thermal energy to initiate the radical cascade.

Materials:

-

Appropriate sulfonyl hydrazide (1.0 mmol)

-

Substituted vinyl azide (1.2 mmol)

-

Deionized water (5.0 mL)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add the sulfonyl hydrazide (1.0 mmol) and the vinyl azide (1.2 mmol).

-

Add deionized water (5.0 mL) to the flask.

-

Place the flask in a heating mantle or oil bath and attach the reflux condenser.

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonylated enamine.

| Reagent | Molar Ratio | Typical Concentration |